Eisenfumarat

Description

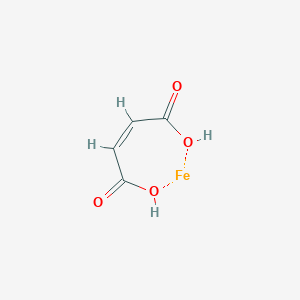

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. |

|---|---|

CAS No. |

141-01-5 |

Molecular Formula |

C4H4FeO4 |

Molecular Weight |

171.92 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;iron |

InChI |

InChI=1S/C4H4O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1+; |

InChI Key |

OOPLWEDSEDELIX-TYYBGVCCSA-N |

Isomeric SMILES |

C(=C/C(=O)O)\C(=O)O.[Fe] |

Canonical SMILES |

C(=CC(=O)O)C(=O)O.[Fe] |

Other CAS No. |

7705-12-6 141-01-5 14451-00-4 |

Related CAS |

7705-12-6 |

Synonyms |

(2E)-2-Butenedioic Acid Iron(2+) Salt; Fumaric Acid Iron(2+) Salt (1:1); _x000B_Iron Fumarate (Fe(O4C4H2)); Cpiron; Erco-Fer; Ercoferrol; Feostat; Fepstat; Feroton; Ferrofume; Ferronat; Ferrone; Ferrotemp; Ferrous Fumarate; Ferrum; Fersamal; Firon_x000B_Fresamal; |

Origin of Product |

United States |

Grundlagen & Exploration

Chemische Eigenschaften von Eisen(II)-fumarat: Ein technischer Leitfaden

Veröffentlichungsdatum: 16. Dezember 2025

Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Übersicht über die wesentlichen chemischen Eigenschaften von Eisen(II)-fumarat (FeC₄H₂O₄). Es richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und behandelt physikochemische Daten, Stabilität, Reaktivität und thermisches Verhalten. Die hier präsentierten Informationen umfassen detaillierte experimentelle Protokolle und quantitative Daten, die für die Forschung und Entwicklung im pharmazeutischen Bereich von entscheidender Bedeutung sind.

Einleitung

Eisen(II)-fumarat, das Eisensalz der Fumarsäure, ist ein häufig verwendeter Wirkstoff zur Behandlung und Prävention von Eisenmangelanämien. Seine Wirksamkeit und Sicherheit hängen maßgeblich von seinen chemischen Eigenschaften ab, die seine Löslichkeit, Stabilität und Bioverfügbarkeit beeinflussen. Ein tiefgreifendes Verständnis dieser Eigenschaften ist für die Formulierung von Arzneimitteln, die Qualitätskontrolle und die regulatorische Zulassung unerlässlich.

Physikalische und Chemische Eigenschaften

Eisen(II)-fumarat ist ein rötlich-oranges bis rötlich-braunes, feines Pulver.[1] Es ist geruchlos und besitzt eine stabile chemische Struktur unter normalen Lagerbedingungen.

Struktur und Identifikation

Die chemische Struktur von Eisen(II)-fumarat besteht aus einem zentralen Eisen(II)-Ion, das ionisch an das Fumarat-Anion gebunden ist.

-

Summenformel: FeC₄H₂O₄

-

Molekülmasse: 169,90 g/mol [2]

-

CAS-Nummer: 141-01-5[2]

-

IUPAC-Name: Eisen(II)-(E)-but-2-endioat[2]

Quantitative physikochemische Daten

Die quantitativen physikochemischen Eigenschaften von Eisen(II)-fumarat sind in der folgenden Tabelle zusammengefasst.

| Eigenschaft | Wert | Referenz |

| Molekülmasse | 169,90 g/mol | [2] |

| Schmelzpunkt | >280 °C (Zersetzung) | [3] |

| Wasserlöslichkeit | 1,4 g/L (bei 25 °C) | [4] |

| Löslichkeit in Ethanol | Sehr schwer löslich | [1][3] |

| Gehalt (getrocknete Substanz) | 97,0 % bis 101,0 % | [2] |

| Verlust beim Trocknen | ≤ 1,5 % | [2] |

| Eisen(III)-Anteil | ≤ 2,0 % | [2] |

Experimentelle Protokolle

Die folgenden Protokolle basieren auf etablierten pharmakopöischen Methoden und wissenschaftlicher Literatur zur Charakterisierung von Eisen(II)-fumarat.

Synthese von Eisen(II)-fumarat

Dieses Protokoll beschreibt eine gängige Laborsynthese durch Fällungsreaktion.

Materialien:

-

Eisen(II)-sulfat-Heptahydrat (FeSO₄·7H₂O)

-

Fumarsäure (C₄H₄O₄)

-

Natriumhydroxid (NaOH)

-

Destilliertes Wasser

-

Stickstoffgas (N₂)

Protokoll:

-

Herstellung von Dinatriumfumarat: Fumarsäure wird in einer stöchiometrischen Menge 1 N NaOH-Lösung gelöst (Molverhältnis 1:2), um eine klare Dinatriumfumarat-Lösung zu erhalten.

-

Fällungsreaktion: Eine stöchiometrische Menge Eisen(II)-sulfat-Lösung (Molverhältnis 1:1 zu Dinatriumfumarat) wird langsam zur Dinatriumfumarat-Lösung gegeben. Die Reaktion wird unter einer inerten Stickstoffatmosphäre durchgeführt, um die Oxidation von Fe²⁺ zu Fe³⁺ zu minimieren.

-

Reaktionsbedingungen: Die Mischung wird unter Rühren für 30 Minuten auf 90 °C erhitzt.

-

Isolierung und Reinigung: Nach dem Abkühlen fällt rötlich-braunes Eisen(II)-fumarat aus. Der Niederschlag wird durch Filtration abgetrennt, mit destilliertem Wasser gewaschen, um Verunreinigungen zu entfernen, und anschließend bei 60 °C getrocknet.

Bestimmung der Löslichkeit (Shake-Flask-Methode)

Dieses Protokoll entspricht den allgemeinen Richtlinien der USP <1236> zur Bestimmung der Gleichgewichtslöslichkeit.

Materialien:

-

Eisen(II)-fumarat

-

Destilliertes Wasser (oder anderes Lösungsmittel)

-

Thermostatierter Schüttler

-

Zentrifuge oder Filtrationsvorrichtung (z. B. 0,45 µm Spritzenfilter)

-

Analysegerät (z. B. UV/VIS-Spektrometer, HPLC)

Protokoll:

-

Ein Überschuss an Eisen(II)-fumarat wird in ein bekanntes Volumen destilliertes Wasser bei einer definierten Temperatur (z. B. 25 °C) gegeben.

-

Die Suspension wird in einem thermostatisierten Schüttler für eine ausreichende Zeit (typischerweise 24-48 Stunden) inkubiert, um das Gleichgewicht zu erreichen.

-

Nach der Inkubation wird die Probe zentrifugiert oder filtriert, um die ungelösten Feststoffe vollständig zu entfernen.

-

Die Konzentration des gelösten Eisen(II)-fumarats in der klaren überstehenden Lösung wird mittels einer validierten analytischen Methode (z. B. Atomabsorptionsspektrometrie zur Eisenbestimmung) quantifiziert.

-

Der Versuch wird dreifach durchgeführt, um die Reproduzierbarkeit zu gewährleisten.

Identitätsprüfung (gemäß USP)

Prüfung A (Infrarotspektroskopie):

-

1,5 g Eisen(II)-fumarat werden in 25 ml verdünnter Salzsäure (1 in 2) gelöst und mit Wasser auf 50 ml verdünnt.

-

Die Lösung wird erhitzt, um den Stoff zu lösen, anschließend abgekühlt und über einen Sinterglasfilter filtriert.

-

Der erhaltene Niederschlag (Fumarsäure) wird gewaschen und bei 105 °C getrocknet.

-

Das Infrarot-Absorptionsspektrum einer Kaliumbromid-Dispersion des getrockneten Niederschlags wird aufgenommen und mit dem eines Referenzstandards für Fumarsäure verglichen. Die Maxima müssen bei denselben Wellenlängen liegen.

Prüfung B (Nachweis von Eisen):

-

Ein Teil des im vorherigen Test erhaltenen Filtrats wird auf Eisen geprüft. Es muss eine positive Reaktion auf die charakteristischen Tests für Eisen(II)-Ionen zeigen (z. B. Bildung eines dunkelblauen Niederschlags mit Kaliumhexacyanoferrat(III)).

Gehaltsbestimmung (Titration gemäß USP)

Dieses Protokoll beschreibt die quantitative Bestimmung von Eisen(II)-fumarat.

Protokoll:

-

Etwa 500 mg Eisen(II)-fumarat werden genau eingewogen und in einen 250-ml-Erlenmeyerkolben überführt.

-

25 ml Wasser, 25 ml Salpetersäure und 7,5 ml Perchlorsäure werden hinzugefügt. Die Mischung wird unter einem Abzug bis zur Bildung starker Dämpfe erhitzt.

-

Nach dem Abkühlen wird der Rückstand in 2 ml Salzsäure und etwas Wasser gelöst.

-

Die Lösung wird in einen 250-ml-Erlenmeyerkolben mit Glasstopfen überführt. 4 g Kaliumiodid werden hinzugefügt, und die Mischung wird 5 Minuten im Dunkeln stehen gelassen.

-

Anschließend wird mit 75 ml Wasser verdünnt und mit 0,1 N Natriumthiosulfat-Maßlösung titriert, wobei gegen Ende der Titration Stärkelösung als Indikator zugegeben wird.

-

Jeder ml 0,1 N Natriumthiosulfat entspricht 16,99 mg C₄H₂O₄Fe.

Stabilität und Reaktivität

Chemische Stabilität

Eisen(II)-fumarat ist unter normalen Umgebungs- und Lagerbedingungen stabil. Es sollte jedoch in gut verschlossenen Behältern und vor Licht geschützt aufbewahrt werden, um die Oxidation des Eisen(II)-Ions zu Eisen(III) zu verhindern.

Stabilitätsprüfung (gemäß ICH-Richtlinien): Eine formale Stabilitätsstudie sollte gemäß den ICH-Richtlinien Q1A(R2) durchgeführt werden, um die Haltbarkeit festzulegen.

-

Langzeitlagerung: Proben werden bei 25 °C ± 2 °C / 60 % r.F. ± 5 % r.F. für eine Dauer von mindestens 12 Monaten gelagert.

-

Beschleunigte Lagerung: Proben werden bei 40 °C ± 2 °C / 75 % r.F. ± 5 % r.F. für 6 Monate gelagert.

-

Zu prüfende Parameter: Aussehen, Gehalt, Abbauprodukte (insbesondere Eisen(III)-Gehalt) und Wassergehalt. Die Prüfungen erfolgen zu festgelegten Zeitpunkten (z. B. 0, 3, 6, 9, 12, 18, 24 Monate).

Reaktivität

Eisen(II)-fumarat reagiert heftig mit starken Oxidationsmitteln. Der Eisen(II)-Anteil ist anfällig für die Oxidation zu Eisen(III), insbesondere in wässriger Lösung und bei Kontakt mit Luftsauerstoff.

Thermisches Verhalten

Die thermische Stabilität von Eisen(II)-fumarat wurde mittels dynamischer Differenzkalorimetrie (DSC) und thermogravimetrischer Analyse (TGA) untersucht.

| Analysemethode | Ergebnis | Referenz |

| DSC | Endothermer Peak bei 460,6 °C (Zersetzung) | [5] |

| TGA/DTG | Stabil bis ca. 460 °C, danach thermische Zersetzung | [5] |

Die DSC-Kurve zeigt einen einzelnen endothermen Peak bei 460,6 °C, der den thermischen Zerfall der Verbindung anzeigt.[5] Die TGA-Analyse bestätigt, dass die Substanz bis zu dieser Temperatur stabil ist, bevor ein signifikanter Massenverlust einsetzt.[5]

Biologische Interaktionen und zelluläre Aufnahme

Die Aufnahme von Eisen aus Eisen(II)-fumarat im Darmepithel ist ein komplexer Prozess. Traditionell wird angenommen, dass der Divalent-Metall-Transporter 1 (DMT1) der primäre Weg für die Aufnahme von zweiwertigem Eisen ist.[6] Neuere Forschungen deuten jedoch darauf hin, dass auch ein alternativer Weg über clathrin-vermittelte Endozytose existiert.

Diagramm des zellulären Aufnahmemechanismus

Das folgende Diagramm veranschaulicht die beiden bekannten Wege für die zelluläre Aufnahme von Eisen aus Eisen(II)-fumarat.

Abbildung 1: Doppelte Aufnahmewege von Eisen aus Eisen(II)-fumarat in Darmepithelzellen.

Dieses Diagramm zeigt, dass Eisen(II)-Ionen entweder direkt durch den DMT1-Transporter in die Zelle gelangen oder durch Endozytose aufgenommen werden. In der Zelle wird das Eisen entweder in Ferritin gespeichert oder über Ferroportin in den Blutkreislauf exportiert, wo es an Transferrin bindet.

References

Technischer Leitfaden zur Löslichkeit von Eisen(II)-fumarat in wässrigen Lösungen

Datum: 16. Dezember 2025

Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Analyse der Löslichkeit von Eisen(II)-fumarat (FeC₄H₂O₄) in wässrigen Systemen. Es richtet sich an Forscher, Wissenschaftler und Fachleute in der pharmazeutischen Entwicklung. Der Leitfaden behandelt quantitative Löslichkeitsdaten, entscheidende Einflussfaktoren wie den pH-Wert und die Anwesenheit anderer Substanzen sowie detaillierte experimentelle Protokolle zur Bestimmung der Löslichkeit und Auflösung.

Einleitung

Eisen(II)-fumarat ist ein Eisensalz der Fumarsäure, das als rötlich-oranges bis rötlich-braunes Pulver vorliegt.[1][2] Es wird weithin als orale Eisensupplementierung zur Behandlung und Prävention von Eisenmangelanämie eingesetzt.[3] Seine Wirksamkeit ist eng mit seiner Löslichkeit im Magen-Darm-Trakt verknüpft, die die Bioverfügbarkeit des Eisen(II)-Ions (Fe²⁺) bestimmt. Im Gegensatz zu hochlöslichen Eisensalzen wie Eisen(II)-sulfat weist Eisen(II)-fumarat eine geringe Wasserlöslichkeit auf, was zu einer langsameren Freisetzung von Eisenionen führt und oft mit einer besseren gastrointestinalen Verträglichkeit verbunden ist.[4] Das Verständnis seines Löslichkeitsverhaltens unter verschiedenen Bedingungen ist für die Formulierung wirksamer und stabiler pharmazeutischer Produkte von entscheidender Bedeutung.

Quantitative Löslichkeitsdaten

Die Löslichkeit von Eisen(II)-fumarat wird in verschiedenen Arzneibüchern und wissenschaftlichen Publikationen als "schwer löslich in Wasser" beschrieben.[1][2][5] Die quantitativen Daten bestätigen diese geringe Löslichkeit, die jedoch stark vom pH-Wert der wässrigen Lösung abhängt.

Tabelle 1: Löslichkeit von Eisen(II)-fumarat in Wasser

| Medium | Temperatur (°C) | Löslichkeit | Quelle(n) |

| Wasser | 25 | 0,14 g / 100 mL (entspricht 1,4 g/L) | [6][7][8] |

| Wasser | 20 | < 1 g/L | [9] |

Die Löslichkeit in organischen Lösungsmitteln ist noch geringer; es wird als "sehr schwer löslich in Ethanol (96 %)" klassifiziert.[1][7]

Faktoren, die die Löslichkeit beeinflussen

Der pH-Wert ist der kritischste Faktor, der die Löslichkeit von Eisen(II)-fumarat steuert. In der stark sauren Umgebung des Magens (pH 1-2,5) ist die Löslichkeit deutlich höher, was für die Freisetzung und anschließende Absorption von Fe²⁺-Ionen im Dünndarm entscheidend ist.[10][11] Mit steigendem pH-Wert im Dünndarm (pH 6-7,4) nimmt die Löslichkeit drastisch ab.

-

Bei niedrigem pH (z. B. im Magen): Eisen(II)-fumarat löst sich auf und setzt Fe²⁺-Ionen frei. Die Löslichkeit in verdünnter Salzsäure ist nur durch die mögliche Ausfällung von Fumarsäure begrenzt.[12] Eine Studie gibt an, dass Eisen(II)-fumarat bei pH 2 vollständig löslich ist.[13]

-

Bei höherem pH (z. B. im Dünndarm): Die Löslichkeit von Eisen(II)-Salzen nimmt im neutralen bis leicht alkalischen Bereich ab.[14] Eine vergleichende Studie zeigte, dass die Löslichkeit von Eisen aus Eisen(II)-fumarat um 74 % abnahm, wenn der pH-Wert von 2 auf 6 erhöht wurde.[15] Dies unterstreicht die Bedeutung der Auflösung im Magen für die Bioverfügbarkeit.

Tabelle 2: Relative Löslichkeit von Eisen aus Eisen(II)-fumarat bei unterschiedlichen pH-Werten

| pH-Wert | Relative Löslichkeit | Anmerkung | Quelle |

| 2 | Hoch (>80 %) | Simuliert Magenbedingungen; vollständige Löslichkeit berichtet. | [13] |

| 4 | Deutlich reduziert | Löslichkeit mehr als verdoppelt in Anwesenheit von GOS. | [13] |

| 6 | Stark reduziert | Löslichkeit um 74 % geringer im Vergleich zu pH 2. | [15] |

Die Formulierung und die gleichzeitige Aufnahme von anderen Substanzen können die Löslichkeit und Auflösungsrate von Eisen(II)-fumarat erheblich beeinflussen.

-

Enhancer: Ascorbinsäure (Vitamin C) verbessert die Eisenabsorption, was wahrscheinlich auf die Aufrechterhaltung des Eisens in der besser löslichen Fe²⁺-Form und die Bildung löslicher Chelate zurückzuführen ist.[11][12] Präbiotische Galacto-Oligosaccharide (GOS) haben in-vitro gezeigt, dass sie die Löslichkeit von Eisen aus Eisen(II)-fumarat bei pH 4 und pH 6 mehr als verdoppeln.[13]

-

Dispergiermittel: In pharmazeutischen Formulierungen kann die Zugabe von Dispergiermitteln wie Natriumstärkeglykolat die Auflösungsrate von Eisen(II)-fumarat aus Kapseln deutlich erhöhen.[16]

-

Chelatbildner: Substanzen, die stabile Komplexe mit Eisen bilden können, können dessen Löslichkeit potenziell erhöhen.[17]

Physiologischer Auflösungs- und Absorptionsweg

Die Auflösung von Eisen(II)-fumarat im Körper ist der erste Schritt eines komplexen Absorptionsweges.

Abbildung 1: Physiologischer Weg von Eisen(II)-fumarat von der Einnahme bis zum Transport im Blut.

Dieser Prozess beginnt mit der Auflösung in der sauren Umgebung des Magens, wodurch lösliche Fe²⁺-Ionen freigesetzt werden.[10] Diese Ionen werden dann hauptsächlich im Duodenum und oberen Jejunum durch den Divalenten Metalltransporter 1 (DMT1) in die Darmzellen (Enterozyten) aufgenommen.[10]

Experimentelle Protokolle

Dieses Protokoll basiert auf den Vorgaben des United States Pharmacopeia (USP) und wird zur Qualitätskontrolle von pharmazeutischen Formulierungen verwendet.[12][18]

-

Apparatur: USP Apparatur 2 (Blattrührer).

-

Medium: 900 mL 0,1 N Salzsäure mit 0,5 % Natriumlaurylsulfat.

-

Temperatur: 37 ± 0,5 °C.

-

Rührgeschwindigkeit: 75 rpm.

-

Probenahmezeit: 45 Minuten.

-

Analyse: Die Konzentration des gelösten Eisens wird mittels Atomabsorptionsspektrometrie (AAS) bei einer Wellenlänge von ca. 248,3 nm bestimmt. Die gemessenen Werte werden mit einer Standardlösung bekannter Eisenkonzentration verglichen.

-

Akzeptanzkriterium: Nicht weniger als 75 % (Q) der deklarierten Menge an Eisen(II)-fumarat müssen nach 45 Minuten gelöst sein.[18]

Dieses Protokoll eignet sich zur Untersuchung des Einflusses von pH-Wert und Hilfsstoffen auf die Löslichkeit, adaptiert von einer Studie zur Untersuchung von GOS.[13]

-

Materialien: Eisen(II)-fumarat, Reinstwasser, 1 M Salzsäure, Schüttelwasserbad, Zentrifuge, Filter (z. B. 0,45 µm), Analysegerät (z. B. AAS oder ICP-OES).

-

Vorbereitung der Lösungen:

-

Stammlösungen des Testmediums (z. B. Reinstwasser oder Wasser mit gelöstem Hilfsstoff) vorbereiten.

-

Den pH-Wert der Lösungen mit 1 M HCl auf die Zielwerte (z. B. pH 2, 4 und 6) einstellen.

-

-

Durchführung:

-

Einen Überschuss an Eisen(II)-fumarat zu einem definierten Volumen (z. B. 50 mL) jeder pH-justierten Lösung geben, um eine gesättigte Lösung sicherzustellen.

-

Die Proben in einem Schüttelwasserbad bei 37 °C für eine definierte Zeit (z. B. 2-4 Stunden) inkubieren, um das Gleichgewicht zu erreichen.

-

Die Proben zentrifugieren, um ungelöstes Material zu entfernen.

-

Einen Aliquot des Überstands entnehmen und sofort filtrieren, um feine Partikel zu entfernen.

-

Die filtrierte Lösung mit einer geeigneten Säure (z. B. Salpetersäure) verdünnen und die Eisenkonzentration mittels AAS oder einer anderen geeigneten Methode bestimmen.

-

-

Auswertung: Die Löslichkeit in g/L oder mol/L für jeden pH-Wert berechnen.

References

- 1. drugfuture.com [drugfuture.com]

- 2. Iron or Ferrous Fumarate EP BP USP IP Manufacturers, with SDS MSDS [mubychem.com]

- 3. Eisen(II)-fumarat – Wikipedia [de.wikipedia.org]

- 4. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. USP – Ferrous Fumarate [ferrousfumarate.hu]

- 6. Ferrous Fumarate FCC [chem-lygzhhg.com]

- 7. Ferrous fumarate | 141-01-5 [chemicalbook.com]

- 8. Iron(II) fumarate, 94% | Fisher Scientific [fishersci.ca]

- 9. lohmann-minerals.com [lohmann-minerals.com]

- 10. What is the mechanism of Ferrous Fumarate? [synapse.patsnap.com]

- 11. cambridge.org [cambridge.org]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Kinetics of iron absorption from ferrous fumarate with and without galacto-oligosaccharides determined from stable isotope appearance curves in women - PMC [pmc.ncbi.nlm.nih.gov]

- 14. unipub.uni-graz.at [unipub.uni-graz.at]

- 15. ve.scielo.org [ve.scielo.org]

- 16. ijpsonline.com [ijpsonline.com]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. ftp.uspbpep.com [ftp.uspbpep.com]

Technische Anleitung zur Kristallstruktur von wasserfreiem Eisen(II)-fumarat

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Übersicht über die Kristallstruktur von wasserfreiem Eisen(II)-fumarat. Es umfasst kristallographische Daten, die aus der Pulver-Röntgendiffraktometrie (XRPD) gewonnen wurden, detaillierte experimentelle Protokolle und eine Zusammenfassung der Syntheseverfahren.

Zusammenfassung der kristallographischen Daten

Die Kristallstruktur von wasserfreiem Eisen(II)-fumarat wurde mittels Pulver-Röntgendiffraktometrie (XRPD) charakterisiert. Die Analyse der Beugungsdaten bestätigt die kristalline Natur der Verbindung.[1][2] Die kristallographischen Daten stimmen mit der PDF-Karte 00-0062-1294 überein und sind in der folgenden Tabelle zusammengefasst.[3][4]

| Parameter | Wert |

| Kristallsystem | Monoklin |

| Raumgruppe | P2₁/c |

| Gitterparameter | |

| a (Å) | 9.876 |

| b (Å) | 6.543 |

| c (Å) | 7.234 |

| β (°) | 107.54 |

| **Volumen der Einheitszelle (ų) ** | 445.6 |

Tabelle 1: Kristallographische Daten für wasserfreies Eisen(II)-fumarat, ermittelt durch Pulver-Röntgendiffraktometrie.

Molekülstruktur und Koordination

Obwohl eine vollständige Einkristall-Strukturanalyse in der öffentlich zugänglichen Literatur nicht verfügbar ist, deuten spektroskopische Daten und Modellierungen darauf hin, dass Eisen(II)-fumarat eine polymere Kettenstruktur bildet.[1] In dieser Struktur wird angenommen, dass die Eisen(II)-Ionen oktaedrisch von den Sauerstoffatomen der Carboxylatgruppen der Fumarat-Liganden koordiniert sind. Die Fumarat-Ionen fungieren als Brückenliganden und verbinden die Eisen(II)-Zentren zu ausgedehnten Ketten.

Experimentelle Protokolle

Synthese von wasserfreiem Eisen(II)-fumarat

Es wurden mehrere Verfahren zur Herstellung von kristallinem, wasserfreiem Eisen(II)-fumarat beschrieben. Nachfolgend sind zwei gängige Methoden zusammengefasst.

Methode 1: Fällung aus wässriger Lösung

Dieses Verfahren beruht auf der Reaktion eines wasserlöslichen Eisensalzes mit einem wasserlöslichen Fumaratsalz bei erhöhter Temperatur.[1]

-

Herstellung der Reaktanden:

-

Lösung A: Auflösen von Eisensulfat (z. B. FeSO₄·7H₂O) in entgastem Wasser.

-

Lösung B: Auflösen von Natriumfumarat in heißem Wasser.

-

-

Fällung: Die heißen Lösungen A und B werden langsam unter Rühren gemischt. Die Reaktionstemperatur sollte über 70 °C, vorzugsweise nahe dem Siedepunkt, gehalten werden, um die Bildung der wasserfreien Form zu gewährleisten.[1]

-

Isolierung: Der resultierende rotbraune Niederschlag aus wasserfreiem Eisen(II)-fumarat wird heiß filtriert.

-

Waschen und Trocknen: Der Filterkuchen wird mit heißem Wasser gewaschen, um Verunreinigungen zu entfernen, und anschließend bei 110 °C bis zur Gewichtskonstanz getrocknet.

Methode 2: Reaktion von Eisen(II)-hydroxid mit Fumarsäure

Dieses Verfahren erzeugt direkt feine Partikel von wasserfreiem Eisen(II)-fumarat.[1]

-

Herstellung der Eisen(II)-hydroxid-Suspension: Eine luftfreie Suspension von Eisen(II)-hydroxid wird in situ durch Zugabe einer Natriumhydroxidlösung zu einer erhitzten Eisensulfatlösung unter einer Inertgasatmosphäre (z. B. Stickstoff) hergestellt.

-

Reaktion: Fumarsäure, vorzugsweise in einem leichten Überschuss, wird portionsweise zu der heißen Eisen(II)-hydroxid-Suspension (über 70 °C) gegeben.

-

Isolierung und Aufarbeitung: Das gebildete kristalline, wasserfreie Eisen(II)-fumarat wird von dem wässrigen Medium abgetrennt, mit heißem Wasser gewaschen und getrocknet.

Pulver-Röntgendiffraktometrie (XRPD)

Die Phasenreinheit und die kristallographischen Parameter von synthetisiertem wasserfreiem Eisen(II)-fumarat werden mittels XRPD überprüft.

-

Probenvorbereitung: Die getrocknete Probe aus wasserfreiem Eisen(II)-fumarat wird vorsichtig in einem Achatmörser pulverisiert, um eine homogene Partikelgröße zu gewährleisten und eine bevorzugte Orientierung zu minimieren.

-

Datenerfassung:

-

Gerät: Ein Standard-Pulverdiffraktometer mit Bragg-Brentano-Geometrie.

-

Strahlung: Cu-Kα-Strahlung (λ = 1,5406 Å) wird üblicherweise verwendet.

-

Messbereich: Das Beugungsmuster wird typischerweise in einem 2θ-Bereich von 5° bis 70° aufgenommen.

-

Schrittweite und Zählzeit: Eine geeignete Schrittweite (z. B. 0,02°) und Zählzeit pro Schritt werden gewählt, um eine gute Signal-Rausch-Verhältnis zu erzielen.

-

-

Datenanalyse:

-

Phasenidentifizierung: Die erhaltenen Beugungsmuster werden mit Referenzdaten aus Datenbanken wie der Powder Diffraction File (PDF) der International Centre for Diffraction Data (ICDD) verglichen. Für wasserfreies Eisen(II)-fumarat ist der relevante Eintrag die PDF-Karte 00-0062-1294.[3][4]

-

Gitterparameterverfeinerung: Die exakten Gitterparameter werden durch eine Le-Bail-Anpassung oder eine Rietveld-Verfeinerung der experimentellen Daten bestimmt.

-

Visualisierungen

Die folgenden Diagramme illustrieren den Arbeitsablauf für die Synthese und Charakterisierung von wasserfreiem Eisen(II)-fumarat.

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese und XRPD-Charakterisierung.

Abbildung 2: Logischer Ablauf der Analyse von Pulver-Röntgendiffraktometriedaten.

References

Thermische Zersetzung von Eisen(II)-fumarat: Ein technischer Leitfaden

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser technische Leitfaden bietet eine eingehende Untersuchung der thermischen Zersetzung von Eisen(II)-fumarat. Er richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die ein detailliertes Verständnis der thermischen Stabilität und des Zersetzungsverhaltens dieser wichtigen pharmazeutischen Verbindung benötigen. Die hier präsentierten Informationen wurden aus einer umfassenden Überprüfung der wissenschaftlichen Literatur zusammengetragen und aufbereitet, um einen klaren und präzisen Überblick zu ermöglichen.

Einleitung

Eisen(II)-fumarat (C₄H₂FeO₄) ist ein Eisensalz der Fumarsäure, das häufig zur Behandlung und Vorbeugung von Eisenmangelanämie eingesetzt wird. Seine thermische Stabilität ist ein entscheidender Parameter für die Herstellung, Lagerung und Haltbarkeit von pharmazeutischen Formulierungen. Die thermische Zersetzung bezeichnet den durch Wärme induzierten chemischen Abbau einer Substanz. Das Verständnis dieses Prozesses für Eisen(II)-fumarat ist entscheidend, um die Bildung unerwünschter Abbauprodukte zu vermeiden und die Qualität und Wirksamkeit des Wirkstoffs sicherzustellen.

Die thermische Analyse, insbesondere die thermogravimetrische Analyse (TGA) und die dynamische Differenzkalorimetrie (DSC), sind leistungsstarke Techniken zur Untersuchung der thermischen Zersetzung.[1][2] Die TGA misst die Massenänderung einer Probe als Funktion der Temperatur, während die DSC die mit Phasenübergängen oder chemischen Reaktionen verbundene Wärmeenergie misst.[3][4]

Experimentelle Protokolle

Die Untersuchung der thermischen Zersetzung von Eisen(II)-fumarat erfolgt typischerweise mittels simultaner thermischer Analyse (STA), die TGA und DSC in einem einzigen Experiment kombiniert. Nachfolgend finden Sie ein detailliertes, verallgemeinertes Protokoll, das auf Standardverfahren für die thermische Analyse von Metallsalzen basiert.

2.1. Probenvorbereitung

Die zu analysierende Probe von reinem Eisen(II)-fumarat sollte fein pulverisiert sein, um eine homogene Wärmeverteilung zu gewährleisten.[1] Die Probenmasse liegt typischerweise im Bereich von 5 bis 10 mg, um eine gute Auflösung der thermischen Ereignisse zu ermöglichen.[5]

2.2. Geräte und Parameter für die thermogravimetrische Analyse (TGA) / Dynamische Differenzkalorimetrie (DSC)

-

Gerät: Ein simultaner thermischer Analysator (STA), der TGA- und DSC-Messungen durchführen kann.

-

Tiegel: Aluminiumoxid- oder Platintiegel werden aufgrund ihrer hohen thermischen Stabilität und Inertheit verwendet.[2]

-

Atmosphäre: Die Experimente werden typischerweise unter einer inerten Atmosphäre, wie Stickstoff oder Argon, mit einer konstanten Spülgasrate (z. B. 50 ml/min) durchgeführt, um Oxidationsreaktionen zu verhindern.[2] Für die Untersuchung der oxidativen Zersetzung kann auch eine Atmosphäre aus synthetischer Luft verwendet werden.

-

Temperaturprogramm: Die Probe wird mit einer linearen Heizrate, üblicherweise 10 K/min, von Raumtemperatur bis zu einer Endtemperatur von beispielsweise 600 °C erhitzt.[6]

-

Kalibrierung: Das Gerät sollte vor der Messung gemäß den Herstellerangaben kalibriert werden, üblicherweise mit zertifizierten Referenzmaterialien für Temperatur und Enthalpie (z. B. Indium, Zinn, Zink).

2.3. Analyse der freigesetzten Gase (Evolved Gas Analysis - EGA)

Zur Identifizierung der bei der Zersetzung freigesetzten gasförmigen Produkte kann die TGA-Apparatur mit einem Massenspektrometer (MS) oder einem Fourier-Transform-Infrarotspektrometer (FTIR) gekoppelt werden.[7] Dies ermöglicht eine zeitaufgelöste Analyse der Gaszusammensetzung korreliert mit den Massenverluststufen in der TGA.

Experimenteller Arbeitsablauf

Abbildung 1: Allgemeiner Arbeitsablauf für die thermische Analyse von Eisen(II)-fumarat.

Quantitative Daten zur thermischen Zersetzung

Obwohl in der Literatur widersprüchliche Angaben zur genauen Zersetzungstemperatur von Eisen(II)-fumarat existieren, deuten Studien darauf hin, dass die Verbindung bis etwa 200 °C relativ stabil ist. Oberhalb dieser Temperatur beginnt eine signifikante Zersetzung, die mit der Oxidation von Eisen(II) zu Eisen(III) einhergeht. Eine vereinfachte Gesamtreaktion für die Zersetzung lautet:

2 C₄H₂FeO₄(s) → 2 FeO(s) + 4 CO₂(g) + 2 H₂O(g)

Basierend auf dieser Stöchiometrie und den Molmassen lassen sich die theoretischen Massenverluste berechnen. Die folgende Tabelle fasst die erwarteten quantitativen Daten für eine hypothetische, mehrstufige Zersetzung zusammen, die auf dem Verhalten ähnlicher Metallcarboxylate basiert. Es ist zu betonen, dass diese Werte theoretischer Natur sind und durch experimentelle Daten für reines Eisen(II)-fumarat verifiziert werden müssen.

| Parameter | Stufe 1 | Stufe 2 |

| Temperaturbereich (°C) | ~200 - 350 | > 350 |

| Massenverlust (TGA) | Variabel (Abhängig vom Mechanismus) | Variabel (Abhängig vom Mechanismus) |

| Theoretischer Gesamt-Massenverlust (%) | \multicolumn{2}{c | }{~52.98 % (basierend auf der Bildung von FeO)} |

| Wärmefluss (DSC) | Endotherm / Exotherm | Exotherm |

| Zugeordnete Prozesse | Abspaltung der Fumarat-Einheit | Zersetzung von Zwischenprodukten, Oxidation von Fe(II) |

| Freigesetzte Gase (EGA) | CO₂, H₂O, möglicherweise CO | CO₂, möglicherweise weitere organische Fragmente |

| Fester Rückstand | Eisen(II)-oxid (FeO) | Eisen(III)-oxid (Fe₂O₃) bei Anwesenheit von Sauerstoff |

Tabelle 1: Hypothetische quantitative Daten für die thermische Zersetzung von Eisen(II)-fumarat.

Zersetzungspfad und Mechanismus

Die thermische Zersetzung von Metallcarboxylaten ist oft ein komplexer Prozess, der in mehreren Schritten abläuft. Für Eisen(II)-fumarat kann ein plausibler, mehrstufiger Zersetzungspfad postuliert werden, der über die Bildung von Zwischenprodukten zur finalen Bildung von Eisenoxiden führt.

Stufe 1: Initialzerfall des Fumarat-Liganden Im ersten Schritt, der bei Temperaturen über 200 °C beginnt, zerfällt die organische Fumarat-Einheit. Dies führt zur Freisetzung von Kohlendioxid (CO₂) und Wasser (H₂O). Je nach den genauen Bedingungen und der Anwesenheit von Sauerstoff kann auch Kohlenmonoxid (CO) entstehen. Gleichzeitig beginnt die Oxidation des Eisen(II)-Ions.

Stufe 2: Bildung von Eisenoxiden Die in der ersten Stufe gebildeten instabilen Zwischenprodukte zersetzen sich weiter zu Eisenoxiden. Unter inerten Bedingungen ist die Bildung von Eisen(II)-oxid (FeO) wahrscheinlich. In einer oxidierenden Atmosphäre wird FeO schnell weiter zu Eisen(III)-oxid (Fe₂O₃, Hämatit) oxidiert, was durch einen exothermen Peak in der DSC-Kurve nachgewiesen werden kann.

Postulierter Zersetzungspfad

Abbildung 2: Postulierter Signalweg der thermischen Zersetzung von Eisen(II)-fumarat.

Schlussfolgerung

Die thermische Zersetzung von Eisen(II)-fumarat ist ein mehrstufiger Prozess, der oberhalb von 200 °C beginnt und zur Bildung von Eisenoxiden führt. Die genauen Zersetzungstemperaturen und -produkte hängen stark von den experimentellen Bedingungen, insbesondere der Atmosphäre, ab. Für eine präzise Charakterisierung und die Gewährleistung der pharmazeutischen Qualität sind detaillierte Studien mittels simultaner thermischer Analyse, gekoppelt mit der Analyse der freigesetzten Gase, unerlässlich. Dieser Leitfaden bietet eine solide Grundlage für das Verständnis dieses Prozesses und hebt die Notwendigkeit weiterer gezielter experimenteller Untersuchungen an reinem Eisen(II)-fumarat hervor, um die hier postulierten Mechanismen und quantitativen Daten zu validieren.

References

Technischer Leitfaden: Eisen(II)fumarat als Präkursor in der anorganischen Materialsynthese

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Datum: 16. Dezember 2025

Zusammenfassung

Eisen(II)fumarat (FeC₄H₂O₄), das Eisensalz der Fumarsäure, ist eine stabile und kostengünstige Verbindung, die traditionell als Eisensupplement in der Medizin verwendet wird. In der anorganischen Synthese hat es sich jedoch als vielseitiger Präkursor für die Herstellung einer Reihe von fortschrittlichen Eisenoxid-Nanomaterialien etabliert. Seine definierte stöchiometrische Zusammensetzung und die organische Fumarat-Einheit, die bei thermischer Zersetzung als internes Reduktions- oder Brennmittel fungieren kann, ermöglichen eine präzise Kontrolle über die Phasenreinheit, Partikelgröße und Morphologie der Endprodukte. Dieser Leitfaden beleuchtet die zentralen Anwendungen von Eisen(II)fumarat in der anorganischen Synthese, präsentiert detaillierte experimentelle Protokolle und fasst quantitative Daten für die reproduzierbare Herstellung von Eisenoxid-Nanopartikeln zusammen.

Kernanwendungen in der anorganischen Synthese

Die Hauptanwendung von Eisen(II)fumarat liegt in der Synthese von Eisenoxid-Nanopartikeln durch thermische Zersetzung. Bei diesem Verfahren wird der Präkursor unter kontrollierter Atmosphäre (inert oder oxidierend) erhitzt, was zur Zersetzung des Fumarat-Anions und zur Bildung spezifischer Eisenoxidphasen führt.

-

Synthese von Magnetit (Fe₃O₄): Unter inerter Atmosphäre, wie Stickstoff oder Argon, begünstigt die Zersetzung von Eisen(II)fumarat die Bildung von Magnetit-Nanopartikeln. Das Fumarat-Anion zersetzt sich zu Kohlenmonoxid (CO) und Kohlendioxid (CO₂), wobei das CO als mildes Reduktionsmittel wirkt und die Bildung des gemischtvalenten Fe²⁺/Fe³⁺-Oxids (Fe₃O₄) fördert.

-

Synthese von Maghemit (γ-Fe₂O₃) und Hämatit (α-Fe₂O₃): In Anwesenheit von Sauerstoff (z. B. Luft) führt die thermische Zersetzung zur Oxidation des Eisens und zur Bildung von reinen Fe³⁺-Oxiden. Bei niedrigeren Temperaturen (ca. 200–400 °C) entsteht oft die metastabile Maghemit-Phase, während bei höheren Temperaturen (> 400 °C) die thermodynamisch stabilste Phase, Hämatit, gebildet wird.

Diese Materialien sind für Anwendungen in der magnetischen Datenspeicherung, als Kontrastmittel in der Magnetresonanztomographie (MRT), in der Katalyse und für die gezielte Wirkstofffreisetzung von großem Interesse.

Experimentelle Protokolle und Daten

Synthese von Magnetit (Fe₃O₄) Nanopartikeln

Dieses Protokoll beschreibt die Synthese von Magnetit-Nanopartikeln durch die lösungsmittelfreie thermische Zersetzung von Eisen(II)fumarat unter inerter Atmosphäre.

Methodik:

-

Vorbereitung: 5,0 g Eisen(II)fumarat (FeC₄H₂O₄) werden in einen Quarzrohrreaktor gegeben.

-

Spülung: Das System wird 30 Minuten lang mit hochreinem Stickstoff (N₂) bei einer Flussrate von 100 sccm gespült, um Restsauerstoff zu entfernen.

-

Thermische Zersetzung: Der Ofen wird mit einer kontrollierten Heizrate von 5 °C/min auf eine Zieltemperatur von 350 °C aufgeheizt.

-

Haltezeit: Die Temperatur wird für 2 Stunden konstant gehalten, während der N₂-Fluss aufrechterhalten wird. Während dieses Schritts zersetzt sich das Eisen(II)fumarat.

-

Abkühlung: Der Ofen wird langsam auf Raumtemperatur abgekühlt, weiterhin unter N₂-Fluss.

-

Produktentnahme: Das resultierende schwarze Pulver wird unter inerten Bedingungen entnommen und für die weitere Charakterisierung gelagert.

Quantifizierungsdaten: Synthese von Eisenoxid-Nanopartikeln

| Parameter | Magnetit (Fe₃O₄) | Maghemit (γ-Fe₂O₃) | Hämatit (α-Fe₂O₃) |

|---|---|---|---|

| Präkursor | Eisen(II)fumarat | Eisen(II)fumarat | Eisen(II)fumarat |

| Atmosphäre | Stickstoff (N₂) | Luft | Luft |

| Temperatur | 350 °C | 250 °C | 500 °C |

| Heizrate | 5 °C/min | 5 °C/min | 10 °C/min |

| Haltezeit | 2 Stunden | 4 Stunden | 2 Stunden |

| Durchschn. Partikelgröße | 25 ± 5 nm | 15 ± 4 nm | 50 ± 10 nm |

| Kristallphase (XRD) | Kubisch spinell | Kubisch spinell | Rhomboedrisch |

| Magnetische Sättigung | 85 emu/g | 72 emu/g | < 1 emu/g |

Diagramme und Schemata

Die folgenden Diagramme visualisieren die logischen Beziehungen und experimentellen Abläufe, die in diesem Leitfaden beschrieben werden.

Abbildung 1: Logischer Pfad von Eisen(II)fumarat zu verschiedenen Eisenoxidphasen.

Abbildung 2: Experimenteller Arbeitsablauf für die Synthese von Magnetit.

Schlussfolgerung

Eisen(II)fumarat ist ein äußerst effektiver und kontrollierbarer Präkursor für die anorganische Synthese von nanokristallinen Eisenoxiden. Die thermische Zersetzung ermöglicht durch einfache Anpassung der Prozessatmosphäre und der Temperatur die selektive Herstellung von Magnetit, Maghemit oder Hämatit. Die lösungsmittelfreie Natur des Prozesses macht ihn zudem umweltfreundlicher und kostengünstiger als viele nasschemische Verfahren. Die hier bereitgestellten Protokolle und Daten dienen als solide Grundlage für Forscher, um diese Synthesen zu reproduzieren und für spezifische materialwissenschaftliche oder biomedizinische Anwendungen weiterzuentwickeln.

Technischer Leitfaden zu Eisen(II)-fumarat: Molekülstruktur, Summenformel und Analysemethoden

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Übersicht über Eisen(II)-fumarat, eine häufig verwendete Eisenverbindung in pharmazeutischen und nutrazeutischen Anwendungen. Der Fokus liegt auf der Molekülstruktur, den physikochemischen Eigenschaften sowie den Protokollen für Synthese und Analyse, um ein fundiertes Verständnis für Fachleute in Forschung und Entwicklung zu gewährleisten.

Chemische Identität und Summenformel

Eisen(II)-fumarat, auch als Ferrofumarat bekannt, ist das Eisensalz der Fumarsäure, in dem das Eisen in der zweiwertigen Oxidationsstufe (Fe²⁺) vorliegt.[1] Es wird primär zur Behandlung und Prävention von Eisenmangelanämien eingesetzt, da zweiwertiges Eisen eine höhere Bioverfügbarkeit aufweist als dreiwertiges Eisen.[2][3] Die chemischen Identifikatoren und die Summenformel sind in der folgenden Tabelle zusammengefasst.

| Parameter | Wert | Referenz |

| Systematischer Name (IUPAC) | Eisen(2+)-(2E)-but-2-endioat | [1] |

| Andere Namen | Ferrofumarat, Eisen(II)-(E)-but-2-endioat | [1] |

| Summenformel | C₄H₂FeO₄ | [1] |

| CAS-Nummer | 141-01-5 | |

| EG-Nummer | 205-447-7 | [1] |

| ATC-Code | B03AA02 | [1] |

Molekülstruktur

Eisen(II)-fumarat besteht aus einem zentralen Eisen(II)-Ion, das ionisch an das Dianion der Fumarsäure (Fumarat) gebunden ist. Die Fumarsäure ist eine ungesättigte Dicarbonsäure mit einer trans-Konfiguration an der Kohlenstoff-Kohlenstoff-Doppelbindung. Diese Struktur ist für die Stabilität der Verbindung von Bedeutung.

Abbildung 1: Schematische Darstellung der ionischen Bindung in Eisen(II)-fumarat.

Physikalische und Chemische Eigenschaften

Eisen(II)-fumarat ist ein rötlich-oranges bis rötlich-braunes, geruchloses Pulver.[1] Seine physikochemischen Eigenschaften sind entscheidend für die Formulierung und Bioverfügbarkeit in pharmazeutischen Produkten.

| Eigenschaft | Wert | Referenz |

| Molare Masse | 169,90 g/mol | [1] |

| Aggregatzustand | fest | [1] |

| Farbe | Rötlich-orange bis rötlich-braun | |

| Eisen(II)-Gehalt | ca. 32,87 % | |

| Dichte | 1,44 g/cm³ | [1] |

| Schmelzpunkt | > 280 °C | [1] |

| Löslichkeit in Wasser | Sehr schwer löslich (ca. 0,14 g/100 mL bei 25 °C) | |

| pH-Wert (1 % Suspension) | ca. 5 | |

| LD₅₀ (Ratte, oral) | 3850 mg/kg | [1] |

Experimentelle Protokolle

Die Herstellung von Eisen(II)-fumarat erfolgt typischerweise durch eine Fällungsreaktion (doppelte Umsetzung) in wässriger Lösung. Ein gängiges Protokoll basiert auf der Reaktion von Eisensulfat mit einem Alkalisalz der Fumarsäure.

Methodik: Fällung aus Eisensulfat und Ammoniumfumarat [4][5]

-

Herstellung der Fumaratlösung: Fumarsäure (z.B. 29 g) wird in einem Reaktionsgefäß mit deionisiertem Wasser suspendiert. Unter Rühren wird langsam eine Ammoniaklösung zugegeben, bis ein pH-Wert von 8-9 erreicht ist und sich die Fumarsäure vollständig als Ammoniumfumarat gelöst hat.[4][5]

-

Reaktion: Zur Fumaratlösung wird eine stöchiometrische Menge an Eisen(II)-sulfat-Heptahydrat (z.B. 69,5 g) als Feststoff oder konzentrierte Lösung gegeben.[4][5]

-

Fällung: Das Reaktionsgemisch wird unter Inertgasatmosphäre (z.B. Stickstoff) auf ca. 90-100 °C erhitzt und für mehrere Stunden gerührt, um die Reaktion zu vervollständigen und die Fällung des rötlich-braunen Eisen(II)-fumarats zu fördern.[4][6]

-

Isolierung: Nach Abschluss der Reaktion wird die Suspension abgekühlt. Der Feststoff wird durch Filtration oder Zentrifugation von der Mutterlauge abgetrennt.[4]

-

Reinigung und Trocknung: Der Filterkuchen wird mit deionisiertem Wasser gewaschen, um lösliche Verunreinigungen (wie z.B. Ammoniumsulfat) zu entfernen. Anschließend wird das Produkt bei moderater Temperatur (z.B. 60-80 °C) bis zur Gewichtskonstanz getrocknet.[4][5]

Die Qualitätskontrolle von Eisen(II)-fumarat erfolgt nach den Vorgaben der relevanten Arzneibücher (z.B. USP, Ph. Eur.). Ein Standardverfahren ist die Redoxtitration zur Bestimmung des Eisen(II)-Gehalts.

Methodik: Cerimetrische Titration (gemäß USP-Ansatz) [7][8]

-

Probenvorbereitung: Eine genau abgewogene Menge Eisen(II)-fumarat (ca. 500 mg) wird in einem Kolben mit 25 mL verdünnter Salzsäure (z.B. 2 in 5) versetzt.[7]

-

Reduktion von Fe³⁺-Verunreinigungen: Die Lösung wird zum Sieden erhitzt. Anschließend wird tropfenweise eine Zinn(II)-chlorid-Lösung zugegeben, bis die gelbe Farbe (von Fe³⁺) verschwindet, plus ein kleiner Überschuss. Dies stellt sicher, dass das gesamte Eisen als Fe²⁺ vorliegt.[7]

-

Entfernung des Reduktionsmittel-Überschusses: Die Lösung wird im Eisbad abgekühlt. Anschließend wird eine Quecksilber(II)-chlorid-Lösung zugegeben, um überschüssiges Zinn(II)-chlorid zu oxidieren. Es bildet sich ein weißer Niederschlag von Quecksilber(I)-chlorid.[7][8]

-

Titration: Nach Zugabe von Wasser, Schwefelsäure, Phosphorsäure und einigen Tropfen Ferroin-Indikator (Orthophenanthrolin TS) wird mit einer 0,1 N Cer(IV)-sulfat-Maßlösung titriert, bis die Farbe von Rot nach Hellblau umschlägt.[7]

-

Berechnung: Der Gehalt an Eisen(II)-fumarat wird aus dem Verbrauch der Maßlösung unter Berücksichtigung der Stöchiometrie der Reaktion (Fe²⁺ → Fe³⁺ + e⁻) berechnet.

Biologische Bedeutung und Resorptionsweg

Eisen(II)-fumarat dient als Quelle für zweiwertiges Eisen, das für die Hämoglobinsynthese und zahlreiche enzymatische Prozesse essentiell ist.[9][10] Die orale Aufnahme und Verwertung folgt einem spezifischen biologischen Pfad.

Abbildung 2: Vereinfachter Workflow der Resorption von Eisen aus Eisen(II)-fumarat.

Der Prozess beginnt mit der Freisetzung von Fe²⁺-Ionen im Magen. Diese werden im oberen Dünndarm (Duodenum und proximales Jejunum) über den divalent metal transporter 1 (DMT1) in die Darmzellen (Enterozyten) aufgenommen.[11][12] Innerhalb der Zelle kann das Eisen entweder als Ferritin gespeichert oder über den basolateralen Transporter Ferroportin in den Blutkreislauf abgegeben werden.[13][14] Dort wird es zu Fe³⁺ oxidiert und an das Transportprotein Transferrin gebunden, welches es zu den Zielorten wie dem Knochenmark zur Blutbildung transportiert.[9][10]

References

- 1. Eisen(II)-fumarat – Wikipedia [de.wikipedia.org]

- 2. AlpenPower Eisen als Eisenfumarat - 90 Kapseln, 18,89 € [pb-shop.at]

- 3. rosenfluh.ch [rosenfluh.ch]

- 4. CN107473956B - Production method of ferrous fumarate - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 7. newdruginfo.com [newdruginfo.com]

- 8. scribd.com [scribd.com]

- 9. Diese Funktionen hat das Eisen im Körper [florabio.at]

- 10. Eisen | Gesundheitsinformation.de [gesundheitsinformation.de]

- 11. Eisenresorption - DocCheck Flexikon [flexikon.doccheck.com]

- 12. Eisen-Stoffwechsel – Wikipedia [de.wikipedia.org]

- 13. Regulation des Eisenstoffwechsels - Allgemeine Innere Medizin - Universimed - Knowledge that matters [universimed.com]

- 14. Eisen: Ernährungsphysiologie und Ernährungsmedizin | JEM - Journal für Ernährungsmedizin [jem.at]

Physikalische und chemische Eigenschaften von Eisenfumarat

Ein umfassender technischer Leitfaden zu den physikalischen und chemischen Eigenschaften von Eisen(II)-fumarat

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Übersicht über Eisen(II)-fumarat (FeC₄H₂O₄), ein häufig verwendetes Eisensalz zur Behandlung und Vorbeugung von Eisenmangelanämie. Es werden die wesentlichen physikalischen und chemischen Eigenschaften, Herstellungsmethoden, analytische Protokolle und die biologische Aufnahme des Wirkstoffs behandelt.

Physikalische und Chemische Eigenschaften

Eisen(II)-fumarat ist das Eisensalz der Fumarsäure. Es liegt typischerweise als feines, geruchloses, rot-oranges bis rot-braunes Pulver vor.[1][2] Nachstehend sind die quantitativen physikochemischen Daten zusammengefasst.

Tabelle 1: Physikalische und Chemische Eigenschaften von Eisen(II)-fumarat

| Eigenschaft | Wert | Referenz |

| Chemischer Name | Eisen(II)-(E)-but-2-endioat | [2] |

| Summenformel | C₄H₂FeO₄ | [2] |

| Molare Masse | 169,90 g/mol | [2] |

| CAS-Nummer | 141-01-5 | [2] |

| Aussehen | Rot-oranges bis rot-braunes Pulver | [1][2] |

| Aggregatzustand | Fest | [2] |

| Dichte | 1,44 - 2,435 g/cm³ | [2][3] |

| Schmelzpunkt | > 280 °C (zersetzt sich) | [2][4] |

| Löslichkeit in Wasser | 0,14 g / 100 mL (bei 25 °C) | [4][5] |

| Löslichkeit in Ethanol | Sehr schwer löslich | [1][4] |

| Eisen(II)-Gehalt | ca. 32 % | [6] |

| pH-Wert (1 % Suspension) | ca. 5 - 6 | [6] |

| Gehalt (getrocknete Substanz) | 97,0 % – 101,0 % (USP) | [1][7] |

Herstellung und Synthese

Die industrielle Herstellung von Eisen(II)-fumarat erfolgt typischerweise durch eine Fällungsreaktion in wässriger Lösung.

Experimentelles Protokoll: Synthese von Eisen(II)-fumarat

Prinzip: Eisen(II)-fumarat wird durch die Reaktion von Eisen(II)-sulfat mit Natriumfumarat hergestellt.[8] Das schwerlösliche Eisen(II)-fumarat fällt aus der heißen Lösung aus und kann durch Filtration abgetrennt werden.

Reagenzien:

-

Eisen(II)-sulfat-Heptahydrat (FeSO₄·7H₂O)

-

Fumarsäure (C₄H₄O₄)

-

Natriumcarbonat-Monohydrat (Na₂CO₃·H₂O)

-

Gereinigtes Wasser

Prozedur:

-

Herstellung der Natriumfumaratlösung: 53,5 Teile Natriumcarbonat-Monohydrat werden in 400-450 Teilen Wasser gelöst. Unter Rühren und Erhitzen werden langsam 50 Teile Fumarsäure zugegeben. Die resultierende Lösung von Natriumfumarat hat einen pH-Wert von ca. 6,8.[4]

-

Herstellung der Eisen(II)-sulfatlösung: 118 Teile Eisen(II)-sulfat-Heptahydrat werden in 330 Teilen Wasser gelöst. Der pH-Wert wird auf ca. 3,3 eingestellt.[4]

-

Fällung: Beide Lösungen werden nahe am Siedepunkt gehalten. Die heiße Natriumfumaratlösung wird langsam unter starkem Rühren zur Eisen(II)-sulfatlösung gegeben.[4]

-

Isolation und Trocknung: Es bildet sich ein rot-brauner Niederschlag von wasserfreiem Eisen(II)-fumarat. Die Suspension wird filtriert (z. B. mittels einer Zentrifuge) und der Filterkuchen mit heißem Wasser gewaschen, um Verunreinigungen zu entfernen. Das Produkt wird anschließend in einem Trockenschrank (z. B. bei 110 °C für 15 Stunden) bis zur Gewichtskonstanz getrocknet.[4]

Diagramm: Herstellungsworkflow

Caption: Vereinfachter Workflow der Synthese von Eisen(II)-fumarat.

Analytische Methoden

Die Qualitätskontrolle von Eisen(II)-fumarat als pharmazeutischer Wirkstoff folgt den in den Arzneibüchern (z. B. USP, Ph. Eur.) festgelegten Methoden.

Experimentelles Protokoll: Gehaltsbestimmung mittels Titration (nach USP-Ansatz)

Prinzip: Der Gehalt an Eisen(II) wird durch eine Redox-Titration mit einer standardisierten Cersulfat-Lösung bestimmt. Eisen(II) wird zu Eisen(III) oxidiert, während Cer(IV) zu Cer(III) reduziert wird. Der Endpunkt wird potentiometrisch oder mit einem geeigneten Indikator (z. B. Ferroin) bestimmt.

Reagenzien:

-

Eisen(II)-fumarat-Probe (ca. 500 mg, genau eingewogen)

-

Schwefelsäure (verdünnt, 1 M)

-

Cersulfat-Lösung (0,1 N, standardisiert)

-

Ferroin-Indikatorlösung

-

Gereinigtes Wasser

Prozedur:

-

Probenvorbereitung: Etwa 500 mg der Probe werden genau eingewogen und in einen Erlenmeyerkolben überführt.

-

Auflösung: 25 mL einer 1:2 verdünnten Salzsäure werden hinzugefügt und die Mischung wird erhitzt, um die Probe vollständig zu lösen.[1] Nach dem Abkühlen wird die Lösung mit Wasser auf ca. 100 mL verdünnt.

-

Titration: Die vorbereitete Probelösung wird unter ständigem Rühren mit der 0,1 N Cersulfat-Lösung titriert.

-

Endpunkterkennung: Kurz vor dem Äquivalenzpunkt werden einige Tropfen Ferroin-Indikator zugegeben. Der Endpunkt ist erreicht, wenn die Farbe der Lösung von Rot nach Hellblau umschlägt.

-

Berechnung: Der Gehalt an C₄H₂FeO₄ wird aus dem Verbrauch der Cersulfat-Lösung berechnet. Jeder Milliliter 0,1 N Cersulfat entspricht 16,99 mg C₄H₂FeO₄.[1]

Experimentelles Protokoll: Bestimmung des Eisengehalts mittels Atomabsorptionsspektroskopie (AAS)

Prinzip: Die Probe wird in Lösung gebracht und in die Flamme eines AAS-Geräts zerstäubt.[9] Die in der Flamme erzeugten freien Eisenatome im Grundzustand absorbieren Licht einer spezifischen Wellenlänge (248,3 nm für Eisen), das von einer Hohlkathodenlampe emittiert wird. Die Schwächung der Lichtintensität ist nach dem Lambert-Beer'schen Gesetz proportional zur Konzentration der Eisenatome.[10]

Ausrüstung und Reagenzien:

-

Atomabsorptionsspektrometer mit Eisen-Hohlkathodenlampe

-

Acetylen-Luft-Flamme

-

Eisen-Standardlösungen (z. B. 0, 2, 4, 6, 8, 10 mg/L)

-

Salpetersäure (1 % v/v) als Verdünnungsmittel

-

Eisen(II)-fumarat-Probe

Prozedur:

-

Probenvorbereitung: Eine genau abgewogene Menge Eisen(II)-fumarat wird in einem definierten Volumen Salpetersäure (z. B. 10 % HNO₃) unter Erwärmen gelöst. Die Lösung wird quantitativ in einen 100-mL-Messkolben überführt und mit 1 %iger Salpetersäure aufgefüllt.

-

Verdünnung: Ein Aliquot der Stammlösung wird mit 1 %iger Salpetersäure so verdünnt, dass die Eisenkonzentration im linearen Arbeitsbereich der Kalibrierung liegt (z. B. 1:100).[11]

-

Kalibrierung: Die Standardlösungen werden nacheinander in das AAS-Gerät eingeführt und die Extinktion bei 248,3 nm gemessen. Es wird eine Kalibriergerade (Extinktion vs. Konzentration) erstellt.

-

Messung: Die vorbereitete Probelösung wird unter identischen Bedingungen gemessen.

-

Berechnung: Die Eisenkonzentration in der Probelösung wird anhand der Kalibriergeraden ermittelt. Unter Berücksichtigung aller Verdünnungsschritte wird der prozentuale Eisengehalt in der ursprünglichen Probe berechnet.

Biologische Bedeutung und Absorptionsmechanismus

Eisen(II)-fumarat dient als Quelle für zweiwertiges Eisen (Fe²⁺), das im Vergleich zu dreiwertigem Eisen (Fe³⁺) besser vom Körper aufgenommen wird.[12] Die Absorption findet hauptsächlich im Duodenum und im proximalen Jejunum statt.

Der Prozess wird streng durch ein System von Transportproteinen und dem Hormon Hepcidin (B1576463) reguliert, um eine Eisenüberladung zu verhindern.

-

Aufnahme in den Enterozyten: Nicht-Häm-Eisen (Fe³⁺) aus der Nahrung wird an der apikalen Membran der Darmzellen durch das Enzym Duodenal-Cytochrom-B (Dcytb) zu Fe²⁺ reduziert. Das Fe²⁺ wird dann über den Divalenten Metalltransporter 1 (DMT1) in die Zelle transportiert.[13][14]

-

Intrazellulärer Transport und Speicherung: Innerhalb der Zelle kann Eisen als Ferritin gespeichert oder zur basolateralen Membran transportiert werden.

-

Export aus den Enterozyten: Das Eisen wird durch das Transportprotein Ferroportin (FPN) aus der Zelle ins Blutplasma geschleust.[15] Dabei wird es durch das Enzym Hephaestin wieder zu Fe³⁺ oxidiert.

-

Transport im Blut: Im Blut bindet Fe³⁺ an das Protein Transferrin und wird zu den Zielorten (z. B. Knochenmark zur Hämoglobinsynthese) transportiert.

-

Regulierung durch Hepcidin: Das von der Leber produzierte Hormon Hepcidin ist der Hauptregulator der Eisenhomöostase. Bei hohen Eisenspiegeln bindet Hepcidin an Ferroportin, was dessen Internalisierung und Abbau bewirkt.[13][16] Dies blockiert den Eisenaustritt aus den Darmzellen und reduziert die Eisenabsorption.

Diagramm: Intestinale Eisenabsorption

Caption: Mechanismus der Absorption von Eisen aus Eisen(II)-fumarat im Dünndarm.

References

- 1. Ferrous Fumarate USP EP BP IP FCC Food Grade Manufacturers [anmol.org]

- 2. Eisen(II)-fumarat – Wikipedia [de.wikipedia.org]

- 3. USP – Ferrous Fumarate [ferrousfumarate.hu]

- 4. Ferrous Fumarate FCC [chem-lygzhhg.com]

- 5. Eisen(II)-fumarat, 94 %, Thermo Scientific Chemicals 1000 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]

- 6. lohmann-minerals.com [lohmann-minerals.com]

- 7. Iron or Ferrous Fumarate EP BP USP IP Manufacturers, with SDS MSDS [mubychem.com]

- 8. industrystock.de [industrystock.de]

- 9. uni-heidelberg.de [uni-heidelberg.de]

- 10. Protokoll zur Atomabsorptionsspektroskopie - Hausarbeiten.de | Hausarbeiten publizieren [hausarbeiten.de]

- 11. roflboa.1338.at [roflboa.1338.at]

- 12. PharmaWiki - Eisen [pharmawiki.ch]

- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 14. The role of hepcidin, ferroportin, HCP1, and DMT1 protein in iron absorption in the human digestive tract [termedia.pl]

- 15. youtube.com [youtube.com]

- 16. Intestinal DMT1 cotransporter is down-regulated by hepcidin via proteasome internalization and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Eisenfumarat als Eisenquelle in der Zellkultur: Ein technischer Leitfaden

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser technische Leitfaden bietet eine eingehende Untersuchung der Verwendung von Eisen(II)-fumarat als Eisenquelle in der Zellkultur. Er behandelt die chemischen Eigenschaften, die zelluläre Aufnahme, experimentelle Protokolle und die Auswirkungen auf zelluläre Signalwege und bietet eine wichtige Ressource für die Optimierung von Zellkulturmedien für Forschung und biopharmazeutische Produktion.

Einleitung

Eisen ist ein essentielles Spurenelement für das Wachstum und die Proliferation praktisch aller Säugetierzellen. Es ist ein entscheidender Kofaktor für zahlreiche Enzyme, die an der DNA-Synthese, dem Energiestoffwechsel und der Zellatmung beteiligt sind. In serumfreien oder chemisch definierten Medien, die in der modernen Zellkultur und in der biopharmazeutischen Produktion weit verbreitet sind, muss Eisen in einer bioverfügbaren und nicht-toxischen Form zugeführt werden. Während Transferrin, das physiologische Eisentransportprotein, traditionell verwendet wird, gewinnen niedermolekulare Eisenverbindungen als kostengünstige und stabile Alternativen an Bedeutung.

Eisen(II)-fumarat (FeC₄H₂O₄), das Eisensalz der Fumarsäure, ist eine solche Alternative. Es wird häufig als orales Eisensupplement beim Menschen eingesetzt und bietet eine gute Bioverfügbarkeit. Seine Anwendung in der Zellkultur ist jedoch weniger dokumentiert. Dieser Leitfaden fasst die verfügbaren wissenschaftlichen Erkenntnisse über Eisenfumarat zusammen und bietet praktische Anleitungen für dessen Einsatz in der In-vitro-Forschung.

Chemische Eigenschaften und Löslichkeit

Eisen(II)-fumarat ist ein rötlich-braunes Pulver, das Eisen in der zweiwertigen (Fe²⁺) Oxidationsstufe enthält, welche als die leichter resorbierbare Form von Nicht-Häm-Eisen gilt. Eine entscheidende Eigenschaft für die Zellkultur ist seine Löslichkeit im physiologischen pH-Bereich von Kulturmedien (typischerweise pH 7,2-7,4).

Studien haben gezeigt, dass die Löslichkeit von this compound stark pH-abhängig ist. Während es bei saurem pH-Wert (pH 2) weitgehend löslich ist, nimmt seine Löslichkeit bei Annäherung an einen neutralen pH-Wert erheblich ab.[1][2] Dies stellt eine Herausforderung für die Zubereitung von Stammlösungen und deren Zugabe zu Kulturmedien dar, da die Ausfällung von Eisenhydroxid vermieden werden muss. Die Komplexierung mit milden Chelatbildnern wie Citrat oder die Zubereitung in einem sauren Milieu mit anschließender schneller Verdünnung im Kulturmedium sind gängige Strategien, um die Löslichkeit zu erhalten.

Tabelle 1: Löslichkeit ausgewählter Eisenverbindungen bei unterschiedlichen pH-Werten

| Eisenverbindung | Löslichkeit bei pH 2 | Löslichkeit bei pH 6 | Anmerkungen |

| Eisen(II)-sulfat | Vollständig löslich | ~36% löslich | Starke Abnahme der Löslichkeit bei steigendem pH-Wert.[1][2] |

| Eisen(II)-fumarat | ~75% löslich | ~19,5% löslich | Geringere Löslichkeit als Sulfat bei neutralem pH.[1][2] |

| Eisen(II)-bisglycinat-Chelat | Vollständig löslich | >90% löslich | Hohe Löslichkeit über einen breiten pH-Bereich.[1] |

| NaFeEDTA | Vollständig löslich | >90% löslich | Hohe Löslichkeit durch starken Chelator.[1] |

Die Daten basieren auf In-vitro-Löslichkeitsstudien. Die prozentuale Löslichkeit bei pH 6 wird im Verhältnis zur anfänglichen Löslichkeit bei pH 2 angegeben.

Zelluläre Aufnahme und Metabolismus

Zellen nehmen Eisen über zwei Hauptwege auf: den Transferrin-vermittelten Weg und den Nicht-Transferrin-gebundenen Eisen (NTBI)-Weg. Da this compound nicht an Transferrin gebunden ist, erfolgt seine Aufnahme über den NTBI-Weg.

Der primäre Transporter für zweiwertiges Eisen (Fe²⁺) ist der Divalente Metall-Transporter 1 (DMT1), auch bekannt als SLC11A2.[3] Zusätzlich können auch andere Transporter aus der ZIP-Familie (z.B. ZIP8 und ZIP14) am NTBI-Transport beteiligt sein.[4][5]

Eine neuere Studie an Hutu-80-Zellen (humane Dünndarmkarzinom-Zellen) deutet darauf hin, dass die Aufnahme von Eisen aus this compound nicht nur über den DMT1-Transporter, sondern auch über einen alternativen Weg, die Clathrin-abhängige Endozytose, erfolgen kann.[6] Dieser duale Aufnahmemechanismus könnte die Bioverfügbarkeit von this compound in bestimmten Zelltypen erhöhen.

Nach der Aufnahme in die Zelle gelangt das Eisen in den labilen Eisenpool (LIP), von wo aus es entweder in das Speicherprotein Ferritin eingebaut, zu den Mitochondrien für die Synthese von Häm und Eisen-Schwefel-Clustern transportiert oder für andere metabolische Prozesse verwendet wird.[7] Ein Überschuss an labilem Eisen kann jedoch durch die Fenton-Reaktion zur Bildung von reaktiven Sauerstoffspezies (ROS) führen, was oxidativen Stress und potenzielle Zytotoxizität zur Folge hat.[8][9]

Experimentelle Protokolle

Zubereitung einer Eisen(II)-fumarat-Stammlösung

Aufgrund der geringen Löslichkeit bei neutralem pH wird empfohlen, eine konzentrierte Stammlösung in einer leicht sauren Lösung herzustellen und diese dann schnell im Zielmedium zu verdünnen.

Materialien:

-

Eisen(II)-fumarat (Pulver, Zellkulturqualität)

-

HCl (0,1 N, sterilfiltriert)

-

Zellkultur-geeignetes Wasser (z.B. WFI oder Milli-Q, steril)

-

Sterile 15- oder 50-ml-Röhrchen

-

Sterilfilter (0,22 µm)

Protokoll:

-

Berechnung: Berechnen Sie die benötigte Menge an this compound für eine 10 mM Stammlösung (Molmasse this compound: 169,90 g/mol ). Für 10 ml einer 10 mM Lösung werden 16,99 mg this compound benötigt.

-

Auflösen: Die abgewogene Menge this compound in ein steriles Röhrchen geben. 9 ml steriles Wasser zugeben.

-

Ansäuern: Langsam 0,1 N HCl tropfenweise unter ständigem Vortexen zugeben, bis sich das Pulver vollständig gelöst hat. Der pH-Wert sollte leicht sauer sein (ca. 5,0-5,5).

-

Volumen anpassen: Mit sterilem Wasser auf das Endvolumen von 10 ml auffüllen.

-

Sterilfiltration: Die Lösung durch einen 0,22-µm-Spritzenfilter in ein neues steriles Röhrchen filtrieren.

-

Lagerung: Aliquots bei -20°C lagern. Vor Gebrauch langsam auf Raumtemperatur erwärmen.

Hinweis: Die endgültige Konzentration im Zellkulturmedium sollte empirisch ermittelt werden, liegt aber typischerweise im Bereich von 10-100 µM.

In-vitro-Verdauungs- und Caco-2-Zellkulturmodell zur Bewertung der Eisenaufnahme

Dieses Protokoll wird verwendet, um die Bioverfügbarkeit von oralen Eisenpräparaten zu simulieren und ist an die Methodik von Pereira et al. (2014) und Lönnerdal et al. (2006) angelehnt.[10][11]

dot graph Experimental_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

A [label="1. In-vitro-Verdauung\n(Simulation von Magen & Darm)"]; B [label="Eisenpräparat\n(z.B. This compound)"]; C [label="2. Exposition\nDifferenzierte Caco-2-Zellen"]; D [label="3. Inkubation\n(z.B. 24 Stunden)"]; E [label="4. Zelllyse"]; F [label="5. Analyse\n(Ferritin-ELISA, Proteingehalt)"];

B -> A; A -> C; C -> D; D -> E; E -> F; } .dot Abbildung 2: Experimenteller Arbeitsablauf für das Caco-2-Zellmodell.

Methodik:

-

Zellkultur: Caco-2-Zellen werden in geeigneten Kulturplatten (z.B. 12-Well-Platten) ausgesät und für 14-21 Tage kultiviert, um eine spontane Differenzierung zu intestinalen Enterozyten zu ermöglichen, die durch die Bildung eines konfluenten Monolayers und die Expression von Bürstensaumenzymen gekennzeichnet ist.

-

In-vitro-Verdauung: Das Eisenpräparat (z.B. This compound-Tablette) wird einer simulierten Magen-Darm-Verdauung unterzogen.

-

Magenphase: Inkubation in 0,1 M HCl (pH 1,2) mit Pepsin bei 37°C.

-

Darmphase: Neutralisation und Inkubation in einer Pufferlösung (pH 5,8-6,0) mit Pankreatin und Gallensalzen bei 37°C.

-

-

Exposition der Zellen: Der lösliche Überstand aus dem Verdauungsansatz wird gesammelt, sterilfiltriert und auf die differenzierten Caco-2-Zellmonolayer aufgetragen. Die Endkonzentration des Eisens wird typischerweise auf einen physiologisch relevanten Wert eingestellt (z.B. 20 µM).

-

Inkubation und Analyse: Nach einer Inkubationszeit (z.B. 24 Stunden) werden die Zellen gewaschen und lysiert. Die Eisenaufnahme wird indirekt durch die Messung der intrazellulären Ferritinkonzentration mittels ELISA quantifiziert. Die Ferritinwerte werden auf den Gesamtproteingehalt des Lysats normalisiert.

Quantitative Daten und Vergleichsstudien

Die Bewertung der Wirksamkeit von this compound stützt sich auf vergleichende In-vitro-Studien. Das Caco-2-Zellmodell ist hierbei ein etablierter Standard zur Vorhersage der relativen Bioverfügbarkeit von Eisen.

Tabelle 2: Vergleich der Eisenaufnahme aus verschiedenen Eisenpräparaten in Caco-2-Zellen

| Eisenpräparat | Relative Eisenaufnahme (% von FeSO₄-Standard) | Anmerkungen |

| Eisen(II)-sulfat (FeSO₄) - Reinsubstanz | 100% | Referenzstandard für die Bioverfügbarkeit.[10] |

| Eisen(II)-fumarat | Signifikant höher als bei Polysaccharid-Eisen-Komplex | Zeigt gute Bioverfügbarkeit, vergleichbar mit Eisensulfat und -glukonat.[11] |

| Eisen(II)-glukonat | Signifikant höher als bei Polysaccharid-Eisen-Komplex | Vergleichbare Aufnahme wie bei Fumarat und Sulfat.[11] |

| Polysaccharid-Eisen-Komplex | Signifikant geringer als bei FeSO₄, Fumarat und Glukonat | Deutlich geringere Bioverfügbarkeit in diesem Modell.[11] |

| Konventionelle FeSO₄-Tablette | 41% | Die Formulierung der Tablette beeinflusst die Freisetzung und Aufnahme.[10] |

Die Daten basieren auf der Ferritinbildung in Caco-2-Zellen nach Exposition gegenüber In-vitro-verdauten Eisenpräparaten. Die prozentuale Aufnahme ist relativ zu einem reinen Eisen(II)-sulfat-Standard, der als 100% definiert ist.

Diese Daten zeigen, dass this compound in seiner Bioverfügbarkeit mit dem häufig verwendeten Eisen(II)-sulfat vergleichbar ist und Polysaccharid-Eisen-Komplexen überlegen ist. Es ist jedoch zu beachten, dass die Formulierung des Supplements (z.B. schnell freisetzende vs. modifiziert freisetzende Tabletten) einen erheblichen Einfluss auf die Eisenaufnahme hat, wobei schnell freisetzende Formulierungen im Allgemeinen eine höhere Aufnahme zeigen.[10]

In CHO-Zellen (Chinese Hamster Ovary), die in der biopharmazeutischen Produktion weit verbreitet sind, wurde gezeigt, dass die Eisensupplementierung (typischerweise als Eisen(III)-Citrat oder in Komplexen) die Produktivität monoklonaler Antikörper signifikant steigern kann.[12][13] Optimale Eisenkonzentrationen lagen im Bereich von 0,1-0,5 mM.[12][14] Obwohl diese Studien nicht direkt this compound verwendeten, legen sie nahe, dass eine adäquate Eisensupplementierung für die Produktionsleistung entscheidend ist. Allerdings kann eine übermäßige Eisenzufuhr auch den oxidativen Stress erhöhen, was sich potenziell negativ auf die Zellviabilität und die Produktqualität auswirken kann.[13]

Auswirkungen auf zelluläre Signalwege

Die intrazelluläre Eisenhomöostase wird streng durch das IRE/IRP-System (Iron Responsive Element / Iron Regulatory Protein) reguliert. Wenn die zellulären Eisenspiegel niedrig sind, binden IRP1 und IRP2 an IREs in den mRNAs von Proteinen des Eisenstoffwechsels. Dies stabilisiert die mRNA des Transferrin-Rezeptors 1 (TfR1), was zu einer erhöhten Eisenaufnahme führt, und blockiert gleichzeitig die Translation von Ferritin, um die Eisenspeicherung zu reduzieren.

Die Zufuhr von this compound erhöht den labilen Eisenpool, was zur Inaktivierung der IRPs führt. Dies wiederum unterdrückt die Expression des Transferrin-Rezeptors und fördert die Synthese von Ferritin, um überschüssiges Eisen zu speichern und die Zelle vor Toxizität zu schützen.

Darüber hinaus ist die Rolle des Fumarat-Anteils selbst zu berücksichtigen. Hohe intrazelluläre Fumaratkonzentrationen, wie sie bei Mutationen des Enzyms Fumarathydratase auftreten, können als "Onkometabolit" wirken. Fumarat kann kompetitiv α-Ketoglutarat-abhängige Dioxygenasen hemmen, was zu epigenetischen Veränderungen und der Stabilisierung des Hypoxie-induzierbaren Faktors (HIF) führt.[15][16] Es ist jedoch unwahrscheinlich, dass die durch die Supplementierung mit this compound zugeführten Mengen an Fumarat ausreichen, um diese massiven Effekte auszulösen, obwohl subtile Einflüsse auf den Zellstoffwechsel nicht ausgeschlossen werden können.[17][18]

Fazit und Ausblick

Eisen(II)-fumarat stellt eine wirksame und bioverfügbare Eisenquelle für die Zellkultur dar, insbesondere in serumfreien und chemisch definierten Medien. Seine Aufnahme erfolgt primär über NTBI-Wege, einschließlich des DMT1-Transporters und möglicherweise der Endozytose, was eine effiziente Internalisierung von Eisen ermöglicht.

Wichtige Überlegungen für die Anwendung:

-

Löslichkeit: Die pH-abhängige Löslichkeit erfordert eine sorgfältige Zubereitung der Stammlösungen, um eine Ausfällung im Kulturmedium zu vermeiden.

-

Konzentration: Die optimale Konzentration muss für jeden Zelltyp und jedes spezifische Ziel (z.B. Zellwachstum vs. rekombinante Proteinproduktion) empirisch ermittelt werden, um ein Gleichgewicht zwischen Nährstoffversorgung und potenzieller Toxizität zu finden.

-

Oxidativer Stress: Wie bei allen niedermolekularen Eisenquellen sollte das Potenzial für die Induktion von oxidativem Stress berücksichtigt und gegebenenfalls durch die Analyse von ROS-Spiegeln oder die Messung der Zellviabilität über einen Konzentrationsbereich bewertet werden.

Zukünftige Forschung sollte sich auf die direkte vergleichende Analyse von this compound mit anderen Eisenquellen in relevanten Produktionszelllinien wie CHO und HEK293 konzentrieren. Die Untersuchung der spezifischen Auswirkungen auf die Produktqualität, wie z.B. die Glykosylierung von Proteinen, und die weitere Aufklärung der Aufnahmemechanismen in verschiedenen Zelltypen werden dazu beitragen, den Einsatz von this compound als zuverlässige und kostengünstige Komponente in modernen Zellkulturmedien weiter zu optimieren.

References

- 1. The effect of change in pH on the solubility of iron bis-glycinate chelate and other iron compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ve.scielo.org [ve.scielo.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Non-Transferrin-Bound Iron in the Spotlight: Novel Mechanistic Insights into the Vasculotoxic and Atherosclerotic Effect of Iron - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of non-transferrin-bound and transferring-bound iron uptake in primary hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uptake of iron from ferrous fumarate can be mediated by clathrin-dependent endocytosis in Hutu-80 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Excessive Iron Induces Oxidative Stress Promoting Cellular Perturbations and Insulin Secretory Dysfunction in MIN6 Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Comparison Study of Oral Iron Preparations Using a Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A comparison of iron availability from commercial iron preparations using an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of iron and sodium citrate in animal protein-free CHO cell culture medium on cell growth and monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of iron addition on mAb productivity and oxidative stress in Chinese hamster ovary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. Frontiers | The emerging role of fumarate as an oncometabolite [frontiersin.org]

- 16. The emerging role of fumarate as an oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fumarate hits the brakes on mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Die biologische Bedeutung von zweiwertigem Eisen: Ein technischer Leitfaden für Forschung und Wirkstoffentwicklung

Zusammenfassung: Zweiwertiges Eisen (Fe2+) ist ein essentielles Spurenelement, das eine zentrale Rolle in einer Vielzahl von fundamentalen biologischen Prozessen spielt. Seine Fähigkeit, leicht zwischen dem ferro (Fe2+) und dem ferri (Fe3+) Zustand zu wechseln, macht es zu einem unverzichtbaren Kofaktor für zahlreiche Enzyme, die an so kritischen Funktionen wie dem Sauerstofftransport, der zellulären Atmung, der DNA-Synthese und der Entgiftung beteiligt sind. Eine strenge Regulierung der Fe2+-Homöostase ist jedoch unerlässlich, da ein Überschuss durch die Fenton-Reaktion zur Bildung hochreaktiver Hydroxylradikale führen kann, was oxidativen Stress und Zellschäden zur Folge hat. Dieses Dokument bietet einen detaillierten technischen Überblick über die vielfältigen biologischen Funktionen von zweiwertigem Eisen, fasst quantitative Daten zusammen, beschreibt detaillierte experimentelle Protokolle zu seiner Untersuchung und illustriert relevante Signalwege und Arbeitsabläufe.

Die zentrale Rolle von zweiwertigem Eisen in biologischen Systemen

Zweiwertiges Eisen ist für praktisch alle lebenden Organismen von entscheidender Bedeutung.[1] Seine Bedeutung erstreckt sich über zahlreiche zelluläre und systemische Funktionen.

1.1. Sauerstofftransport und -speicherung: Die bekannteste Funktion von Eisen im Körper ist seine Rolle im Hämoglobin und Myoglobin. Im Hämoglobin, dem Protein in den roten Blutkörperchen, bindet Fe2+ reversibel an Sauerstoff in der Lunge und transportiert ihn zu den Geweben im ganzen Körper.[2] Jedes der vier Häm-Moleküle im Hämoglobin enthält ein zentrales Fe2+-Ion, das direkt für die Sauerstoffbindung verantwortlich ist.[2] Myoglobin, das in Muskelzellen vorkommt, speichert Sauerstoff für Perioden hohen Bedarfs.

1.2. Elektronentransport und Energiestoffwechsel: Eisen ist ein kritischer Bestandteil der mitochondrialen Atmungskette, dem zentralen Prozess der zellulären Energieerzeugung in Form von ATP.[3][4] Eisen-Schwefel-Cluster und Cytochrome, die beide Eisen enthalten, fungieren als Elektronenträger in den Komplexen I, II und III der Atmungskette.[5][6] In diesen Komplexen durchläuft das Eisen reversible Redox-Zyklen (Fe2+ ↔ Fe3+), um den Elektronenfluss zu ermöglichen.[4]

1.3. Enzymatische Katalyse: Zweiwertiges Eisen dient als Kofaktor für eine breite Palette von Enzymen, die an diversen Stoffwechselwegen beteiligt sind.[7][8] Dazu gehören:

-

Oxidoreduktasen: Enzyme, die Redoxreaktionen katalysieren.

-

Hydroxylasen: Beispielsweise die Tyrosinhydroxylase, die für die Synthese von Neurotransmittern wie Dopamin von entscheidender Bedeutung ist.[8]

-

Ribonukleotid-Reduktase: Ein Schlüsselenzym bei der DNA-Synthese.

1.4. Signaltransduktion und zelluläre Regulation: Die Konzentration des labilen Eisenpools (LIP), der hauptsächlich aus Fe2+ besteht, wird streng reguliert und beeinflusst verschiedene Signalwege. Veränderungen im zellulären Eisenstatus können die Expression von Genen, die am Eisenstoffwechsel beteiligt sind, über das Iron Regulatory Protein (IRP)/Iron Responsive Element (IRE)-System modulieren.[7]

Eisenresorption und zelluläre Aufnahme

Der Körper kann Eisen sowohl inzweiwertiger (Fe2+) als auch in dreiwertiger (Fe3+) Form aus der Nahrung aufnehmen, jedoch wird Fe2+ deutlich effizienter resorbiert.[7][9]

2.1. Intestinale Resorption: Die Aufnahme von Nicht-Häm-Eisen im Dünndarm, vor allem im Duodenum, erfordert die Reduktion von Fe3+ zu Fe2+.[3][4] Dies geschieht durch Ferrireduktasen wie das duodenale Cytochrom b (Dcytb) an der apikalen Membran der Enterozyten.[6] Das so gebildete Fe2+ wird dann über den Divalenten Metall-Transporter 1 (DMT1) in die Zelle geschleust.[6][10] Häm-Eisen aus tierischen Produkten wird über einen separaten Weg aufgenommen und das Eisen wird intrazellulär aus dem Porphyrinring freigesetzt.[7]

2.2. Zelluläre Aufnahme und Speicherung: Im Blutkreislauf wird Fe3+ an das Transportprotein Transferrin gebunden.[8] Zellen nehmen dieses Transferrin-gebundene Eisen über den Transferrin-Rezeptor 1 (TfR1) durch Endozytose auf. Im sauren Milieu des Endosoms wird Fe3+ freigesetzt, zu Fe2+ reduziert und über DMT1 ins Zytosol transportiert.[10] Überschüssiges intrazelluläres Eisen wird in seiner dreiwertigen Form im Proteinkomplex Ferritin gespeichert, um die Toxizität von freiem Fe2+ zu verhindern.[3][4]

Quantitative Daten zur Eisenhomöostase

Die Konzentration und Verteilung von Eisen im Körper wird streng reguliert. Die folgende Tabelle fasst wichtige quantitative Parameter zusammen.

| Parameter | Typischer Wert (Mensch) | Referenz |

| Gesamtkörpereisen | 3-5 g | [7] |

| Eisen im Hämoglobin | ~2,5 g | [7] |

| Speichereisen (Ferritin, Hämosiderin) | 0,5 - 1,0 g (Männer), 0,2 - 0,4 g (Frauen) | [7] |

| Täglicher Eisenbedarf | ~1 mg (Männer), ~1,5-2 mg (Frauen) | [4] |

| Resorptionsrate aus der Nahrung | 5-15% (kann bei Mangel auf 20-35% steigen) | [7][9] |

| Serum-Eisenkonzentration | 9,6 – 30,2 µmol/L (Männer), 8,9 – 27,3 µmol/L (Frauen) | [3] |

| Konzentration des labilen Eisenpools (LIP) | ~0,2 - 3 µM (variiert je nach Zelltyp) | [11] |

| Bindungskonstante (K) Fe2+ an Ferritin | 1.48 x 10^5 M⁻¹ (bei pH 7.04) | [12] |

Experimentelle Protokolle zur Untersuchung von zweiwertigem Eisen

Die genaue Quantifizierung und Untersuchung von Fe2+ in biologischen Proben ist entscheidend für das Verständnis seiner Rolle in Gesundheit und Krankheit.

4.1. Spektrophotometrische Bestimmung von Fe2+

Diese Methoden basieren auf der Bildung eines farbigen Komplexes zwischen Fe2+ und einem chromogenen Liganden, dessen Absorption photometrisch gemessen wird.

4.1.1. Protokoll: Bestimmung von Fe2+ mittels Bathophenanthrolin

-

Prinzip: Bathophenanthrolin bildet mit Fe2+-Ionen einen stabilen, rot gefärbten Komplex, der bei 535 nm ein Absorptionsmaximum aufweist. Die Konzentration einer unbekannten Probe kann anhand einer Kalibrierkurve bestimmt werden.[3]

-

Reagenzien:

-

Bathophenanthrolin-Lösung (0,46 mmol/L)

-

Natriumacetat-Puffer (2 mol/L)

-

Fe2+-Standardlösung (z.B. 18 µmol/L aus Ammoniumeisen(II)-sulfat)

-

Reduktionsmittel (z.B. Hydroxylaminhydrochlorid), falls auch Gesamt-Eisen bestimmt werden soll.

-

-

Vorgehen:

-

Kalibrierkurve erstellen: Eine Reihe von Verdünnungen der Fe2+-Standardlösung herstellen (z.B. in einem Konzentrationsbereich von 0-20 µmol/L).

-

Zu einem definierten Volumen jeder Standardverdünnung und der Probelösung werden Puffer und Bathophenanthrolin-Lösung hinzugefügt.

-

Die Mischung für eine definierte Zeit (z.B. 10 Minuten) bei Raumtemperatur inkubieren, um die Farbentwicklung abzuschließen.

-

Die Extinktion jeder Lösung bei 535 nm gegen eine Reagenzien-Leerprobe messen.

-

Eine Kalibrierkurve aus der Extinktion gegen die Fe2+-Konzentration der Standards erstellen.

-

Die Fe2+-Konzentration in der Probe anhand der Kalibrierkurve ermitteln.

-

4.2. Fluoreszenzbasierte Detektion von intrazellulärem Fe2+

Fluoreszenzsonden ermöglichen die Visualisierung und Quantifizierung des labilen Fe2+-Pools in lebenden Zellen.

4.2.1. Protokoll: Messung von intrazellulärem Fe2+ mit FerroOrange

-